

5-FAM Amine (5-Isomer): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *FAM amine, 5-isomer*

Cat. No.: *B11931931*

[Get Quote](#)

An in-depth guide to the properties, applications, and experimental protocols for 5-carboxyfluorescein (5-FAM), a widely used amine-reactive fluorescent dye in biological research.

Introduction

5-Carboxyfluorescein, commonly known as 5-FAM, is a highly versatile and widely utilized fluorescent dye in molecular and cellular biology. As a derivative of fluorescein, it exhibits bright green fluorescence with excitation and emission maxima well-suited for standard FITC filter sets and the 488 nm argon-ion laser line.^[1] The "5-isomer" designation specifies the attachment point of the carboxyl group on the fluorescein core, which influences its reactivity and spectral properties.

This technical guide provides a comprehensive overview of 5-FAM amine, focusing on its chemical properties, applications in bioconjugation, and detailed experimental protocols for labeling biomolecules.

Core Properties and Chemical Structure

5-FAM is an amine-reactive fluorescent label.^[2] The addition of an amine group, often through a linker arm, makes the compound more reactive with electrophilic reagents like activated esters or epoxides and enables its participation in enzymatic transamination.^{[3][4]} For bioconjugation, the carboxylic acid of 5-FAM is typically activated, for instance, as an N-hydroxysuccinimide (NHS) ester, which efficiently reacts with primary amines on proteins,

peptides, and amine-modified nucleic acids to form stable amide bonds.[\[5\]](#)[\[6\]](#) This covalent attachment allows for the stable and robust fluorescent labeling of target biomolecules.

Quantitative Data Summary

The following table summarizes the key quantitative properties of 5-FAM amine and its derivatives.

Property	Value	Reference
Excitation Maximum (λ_{ex})	490 - 495 nm	[1] [2] [3] [4]
Emission Maximum (λ_{em})	513 - 521 nm	[2] [3] [4] [6]
Molar Extinction Coefficient (ϵ)	$>80,000 \text{ M}^{-1}\text{cm}^{-1}$	[3] [4]
Fluorescence Quantum Yield (Φ)	0.93	[3] [4]
Molecular Weight	$\sim 376.3 \text{ g/mol}$ (for 5-Carboxyfluorescein)	[2] [7]
Molecular Formula	$\text{C}_{21}\text{H}_{12}\text{O}_7$ (for 5-Carboxyfluorescein)	[2] [7]
Purity	>90%	[6]
Solubility	Soluble in DMSO, DMF, and methanol	[3] [4]

Applications in Research and Drug Development

The bright and stable fluorescence of 5-FAM makes it a valuable tool for a wide range of applications, including:

- Fluorescence Microscopy: Labeling proteins and other cellular components for visualization within fixed or living cells.[\[8\]](#)
- Flow Cytometry: Quantifying and sorting fluorescently labeled cells.[\[6\]](#)
- Immunoassays: Detecting and quantifying antigens or antibodies.[\[6\]](#)

- Real-Time qPCR: Used as a reporter dye in probe-based assays for nucleic acid quantification.[8]
- Fluorescence Resonance Energy Transfer (FRET): Paired with a suitable quencher to study molecular interactions and enzyme activity.[9]
- Labeling of Biomolecules: Covalently attaching to proteins, peptides, and amine-modified DNA for tracking and detection.[2]

Experimental Protocols

General Protocol for Labeling Proteins with 5-FAM N-hydroxysuccinimide (NHS) Ester

This protocol provides a general workflow for the covalent labeling of proteins with an amine-reactive 5-FAM derivative.

Materials:

- Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
- 5-FAM SE (N-hydroxysuccinimide ester)
- Anhydrous Dimethylsulfoxide (DMSO)
- Reaction buffer (0.1 M sodium bicarbonate, pH 8.5)
- Purification column (e.g., Sephadex G-25)

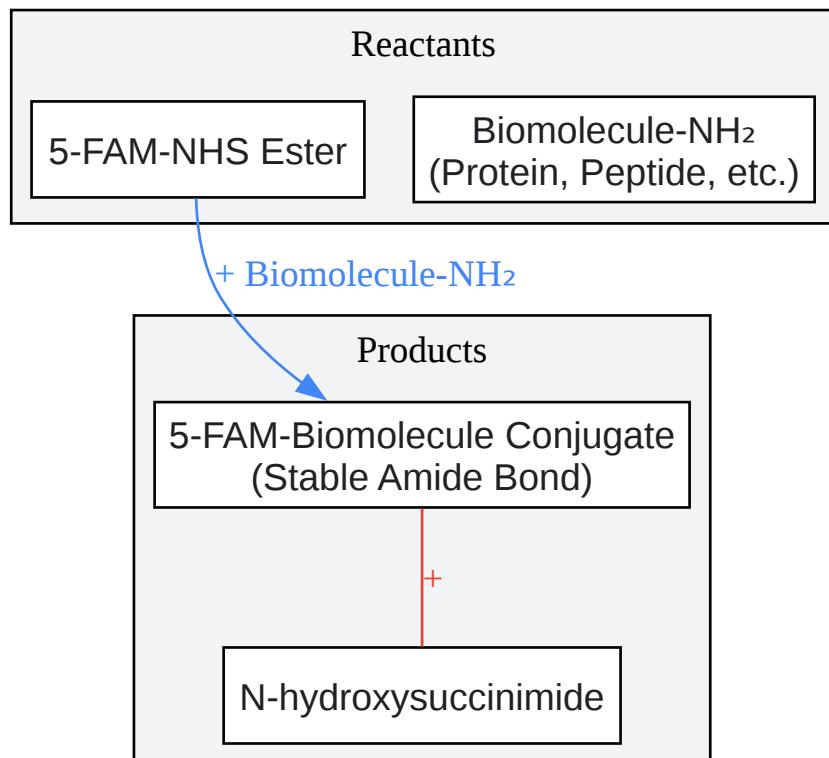
Procedure:

- Protein Preparation:
 - Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.[10]
 - Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.[10]

- 5-FAM SE Stock Solution Preparation:
 - Prepare a 10 mM stock solution of 5-FAM SE in anhydrous DMSO.[10] This solution should be prepared fresh for each labeling reaction.
- Labeling Reaction:
 - Slowly add the 5-FAM SE stock solution to the protein solution while gently stirring. The optimal molar ratio of dye to protein is typically around 10:1, but may need to be optimized for each specific protein.[10]
 - Incubate the reaction for 1 hour at room temperature in the dark with continuous, gentle stirring.[10]
- Purification of the Labeled Protein:
 - Separate the fluorescently labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).[10]
 - Elute with an appropriate buffer (e.g., PBS, pH 7.2-7.4) and collect the fractions containing the labeled protein.[10]

Workflow for Intracellular Protein Labeling

The following diagram illustrates a typical workflow for labeling intracellular proteins in suspension cells for analysis by flow cytometry.[5]



[Click to download full resolution via product page](#)

Caption: Workflow for intracellular protein labeling with 5-FAM SE.

Chemical Reaction of 5-FAM SE with a Primary Amine

The diagram below illustrates the fundamental chemical reaction between the N-hydroxysuccinimide (NHS) ester of 5-FAM and a primary amine on a biomolecule, resulting in a stable amide bond.

[Click to download full resolution via product page](#)

Caption: Reaction of 5-FAM NHS ester with a primary amine.

Conclusion

5-FAM amine and its derivatives are indispensable tools in modern biological research and drug development. Their bright fluorescence, high quantum yield, and well-established amine-reactive chemistry provide a reliable method for fluorescently labeling a wide array of biomolecules. By following optimized protocols, researchers can achieve robust and reproducible labeling for various downstream applications, enabling deeper insights into complex biological processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. empbiotech.com [empbiotech.com]
- 2. 5-FAM (5-Carboxyfluorescein), Amine-reactive fluorescent label (CAS 76823-03-5) | Abcam [abcam.com]
- 3. FAM amine, 5-isomer, 2183440-41-5 | BroadPharm [broadpharm.com]
- 4. FAM amine, 5-isomer (A270206) | Antibodies.com [antibodies.com]
- 5. benchchem.com [benchchem.com]
- 6. 5-Carboxyfluorescein N-Succinimidyl Ester Fluorescent Label - Creative Biolabs [creative-biolabs.com]
- 7. caymanchem.com [caymanchem.com]
- 8. FAM dye: Properties, uses & applications [baseclick.eu]
- 9. The Synthesis and Application of Fmoc-Lys(5-Fam) Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [5-FAM Amine (5-Isomer): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b11931931#what-is-fam-amine-5-isomer\]](https://www.benchchem.com/product/b11931931#what-is-fam-amine-5-isomer)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com